molecular formula C10H16Cl2N2O3 B13549656 6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylicaciddihydrochloride CAS No. 2825011-42-3

6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylicaciddihydrochloride

Cat. No.: B13549656
CAS No.: 2825011-42-3
M. Wt: 283.15 g/mol
InChI Key: MRXLYXCXPBKSFA-UHFFFAOYSA-N
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Description

6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with 2-amino-2-methylpropanol under basic conditions to form the intermediate 6-(2-Amino-2-methylpropoxy)pyridine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: A structurally similar compound with a simpler structure.

    6-Amino-2-picoline: Another related compound with similar functional groups.

Uniqueness

6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a carboxylic acid group, and an ether linkage makes it a versatile compound for various applications.

Properties

2825011-42-3

Molecular Formula

C10H16Cl2N2O3

Molecular Weight

283.15 g/mol

IUPAC Name

6-(2-amino-2-methylpropoxy)pyridine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C10H14N2O3.2ClH/c1-10(2,11)6-15-8-5-3-4-7(12-8)9(13)14;;/h3-5H,6,11H2,1-2H3,(H,13,14);2*1H

InChI Key

MRXLYXCXPBKSFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl

Origin of Product

United States

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